molecular formula C25H38O2 B14463119 (4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid CAS No. 71769-58-9

(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid

Cat. No.: B14463119
CAS No.: 71769-58-9
M. Wt: 370.6 g/mol
InChI Key: MQBDHUKRLXQNQC-HSZRJFAPSA-N
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Description

(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its cyclotetradeca-1,7,11-triene ring system, which is substituted with various functional groups, including methyl and carboxylic acid groups. The presence of multiple double bonds and a chiral center at the 4th position adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of the Arndt–Eistert reaction, which converts a carboxylic acid to its homologous acid . This reaction typically requires the use of diazomethane and a metal catalyst such as silver oxide under mild conditions.

Another method involves the Strecker amino acid synthesis, which is a substitution reaction that yields an α-aminonitrile, subsequently hydrolyzed to give the desired amino acid . This method is particularly useful for producing racemic mixtures of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of protective groups and controlled reaction conditions is crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, cyanide ions

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including esters, amides, and nitriles.

Scientific Research Applications

(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and chiral center, which confer specific reactivity and potential biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various scientific applications.

Properties

CAS No.

71769-58-9

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

(4R)-7,11-dimethyl-4-(6-methylhepta-2,5-dien-2-yl)cyclotetradeca-1,7,11-triene-1-carboxylic acid

InChI

InChI=1S/C25H38O2/c1-19(2)9-6-13-22(5)23-16-15-21(4)11-7-10-20(3)12-8-14-24(18-17-23)25(26)27/h9,11-13,18,23H,6-8,10,14-17H2,1-5H3,(H,26,27)/t23-/m1/s1

InChI Key

MQBDHUKRLXQNQC-HSZRJFAPSA-N

Isomeric SMILES

CC1=CCCC(=CC[C@@H](CCC(=CCC1)C)C(=CCC=C(C)C)C)C(=O)O

Canonical SMILES

CC1=CCCC(=CCC(CCC(=CCC1)C)C(=CCC=C(C)C)C)C(=O)O

Origin of Product

United States

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